molecular formula C8H10N2O2 B6206138 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione CAS No. 1529031-64-8

1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione

Cat. No. B6206138
CAS RN: 1529031-64-8
M. Wt: 166.2
InChI Key:
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Description

The compound “1-(but-3-yn-1-yl)piperazine dihydrochloride” has a CAS Number of 1193389-48-8 and a molecular weight of 211.13 . Another related compound, “1-(but-3-yn-1-yl)piperazine”, has a CAS No. 911398-04-4, a molecular formula of C8H14N2, and a molecular weight of 138.21 .


Synthesis Analysis

The synthesis of a related compound, “1-(but-3-yn-1-yl)piperazine”, can be achieved from tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate . Another compound, “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)”, was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .


Molecular Structure Analysis

The InChI code for “But-3-yn-1-yl methanesulfonate” is 1S/C5H5ClO2, which represents the molecular structure of the compound.


Chemical Reactions Analysis

The IUCN Blue Book states that the presence of one or more double or triple bonds in an otherwise saturated parent hydride is denoted by changing the ending ‘ane’ of the name of a saturated parent hydride to ‘ene’ or ‘yne’ .


Physical And Chemical Properties Analysis

The compound “1-(but-3-yn-1-yl)piperazine” has a predicted boiling point of 220.0±25.0 °C, a predicted density of 0.934±0.06 g/cm3, and a predicted pKa of 9.12±0.10 .

Safety and Hazards

The compound “1-(but-3-yn-1-yl)piperazine dihydrochloride” has several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound “3-BUTYN-1-YL CHLOROFORMATE 98” has hazard statements H317, H319, indicating that it may cause an allergic skin reaction and causes serious eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione involves the reaction of 3-butyn-1-ol with phthalic anhydride to form 3-butyn-1-yl phthalate, which is then reacted with hydrazine hydrate to form the target compound.", "Starting Materials": ["3-butyn-1-ol", "phthalic anhydride", "hydrazine hydrate"], "Reaction": [ "Step 1: React 3-butyn-1-ol with phthalic anhydride in the presence of a catalyst such as sulfuric acid to form 3-butyn-1-yl phthalate.", "Step 2: React 3-butyn-1-yl phthalate with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1529031-64-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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